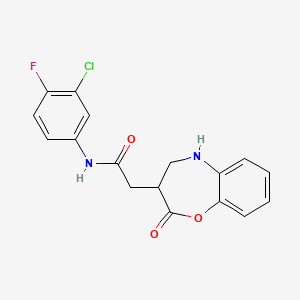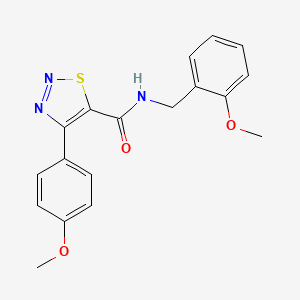![molecular formula C19H16ClN5O2 B11030386 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11030386.png)
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound that features both indole and benzotriazine moieties The indole ring is a common structure in many biologically active molecules, while the benzotriazine ring is known for its stability and versatility in chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The starting material, 6-chloroindole, is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the ethyl ester of 6-chloroindole-2-acetic acid.
Amidation: The ester is then converted to the corresponding amide by reaction with ethylenediamine.
Formation of the Benzotriazine Ring: Separately, 4-oxo-1,2,3-benzotriazine is synthesized from the reaction of o-phenylenediamine with nitrous acid.
Coupling Reaction: Finally, the indole derivative is coupled with the benzotriazine derivative under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The indole ring can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: The nitro group in the benzotriazine ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of benzotriazine.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole ring is known for its presence in many natural products and pharmaceuticals, making this compound a candidate for the development of new therapeutic agents.
Medicine
In medicine, research is focused on the compound’s potential as an anticancer agent. The combination of the indole and benzotriazine rings may provide unique interactions with biological targets, leading to the inhibition of cancer cell growth.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, owing to the stability and reactivity of the benzotriazine ring.
Mecanismo De Acción
The mechanism by which N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide exerts its effects is not fully understood. it is believed to interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can disrupt normal cellular processes, leading to the inhibition of cell growth or the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide: Lacks the chloro substituent on the indole ring.
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide: Contains a bromo substituent instead of a chloro substituent.
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
The presence of the chloro substituent on the indole ring in N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide may enhance its reactivity and binding affinity to biological targets compared to its analogs. This unique feature could make it a more potent compound in various applications, particularly in medicinal chemistry.
Propiedades
Fórmula molecular |
C19H16ClN5O2 |
|---|---|
Peso molecular |
381.8 g/mol |
Nombre IUPAC |
N-[2-(6-chloroindol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C19H16ClN5O2/c20-14-6-5-13-7-9-24(17(13)11-14)10-8-21-18(26)12-25-19(27)15-3-1-2-4-16(15)22-23-25/h1-7,9,11H,8,10,12H2,(H,21,26) |
Clave InChI |
ILMIEDRAYSMGLB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-dimethoxyphenyl)-2-methyl-8-[(E)-2-phenylvinyl]-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11030307.png)
![2-(7-Amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-B]pyridazin-3-YL)-N~1~-(3,4-dichlorophenyl)acetamide](/img/structure/B11030316.png)
![1-(1H-benzimidazol-2-yl)-3-methyl-6-[(E)-2-phenylethenyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B11030320.png)
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl acetate](/img/structure/B11030323.png)
![(2E)-2-(6,6-dimethyl-3,7-dioxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)-N-(4-methylphenyl)ethanamide](/img/structure/B11030324.png)
![3-(4-methylphenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11030327.png)
![2-[(4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11030345.png)

![Tetramethyl 5',5',8',9'-tetramethyl-6'-[(4-methylphenyl)sulfonyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11030362.png)
![(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-8-fluoro-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11030366.png)
![2,4-dichloro-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B11030372.png)
![(4,4-dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]quinolin-5-yl)(2-fluorophenyl)methanone](/img/structure/B11030382.png)
![1-[4-(4-Chlorophenyl)-2,2,4-trimethyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-[4-(3-methylbutyl)-6-oxo-1,6-dihydropyrimidin-2-yl]guanidine](/img/structure/B11030384.png)

